3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Lipophilicity Drug Discovery ADME

This building block features a metabolically stable 1,2,4-oxadiazole core with a meta-aniline handle. The 5-ethyl substituent and meta-substitution pattern are critical for optimizing target binding and cellular permeability in antiviral, anticancer, and antibacterial SAR programs. Ideal for N-alkylation or acylation to boost potency.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 10364-74-6
Cat. No. B1418626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline
CAS10364-74-6
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H11N3O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
InChIKeyCCCJFRBTBUSWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10364-74-6) – Procurement-Relevant Chemical and Pharmacophore Profile


3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10364-74-6) is a heterocyclic building block comprising a 1,2,4-oxadiazole core with a 5-ethyl substituent and a meta-aniline moiety (C₁₀H₁₁N₃O, MW 189.21) . The 1,2,4-oxadiazole scaffold is a well-established bioisostere for ester and amide functionalities, conferring enhanced metabolic stability and resistance to hydrolysis [1]. This compound serves as a versatile intermediate in medicinal chemistry, enabling access to diversified libraries for structure-activity relationship (SAR) exploration across antiviral, anticancer, and anti-inflammatory programs [2].

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline – Critical Substituent Effects Preventing Direct Analog Interchange


In-class 1,2,4-oxadiazole aniline derivatives cannot be trivially interchanged because the electronic and steric properties conferred by the specific 5-alkyl substituent and the aniline substitution pattern (meta vs. para) profoundly modulate target binding, cellular permeability, and metabolic stability [1]. For example, the ethyl group at the 5-position balances lipophilicity and steric bulk in a manner that is distinct from methyl or cyclopropyl analogs, directly impacting potency and selectivity in antiviral and anticancer assays [2]. Furthermore, the meta-aniline orientation provides a unique vector for further derivatization compared to its para-substituted isomer, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline, leading to divergent SAR outcomes [3]. The quantitative evidence below substantiates these non-interchangeable performance characteristics.

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline – Quantified Comparative Performance Data for Scientific Selection


Lipophilicity Modulation: 5-Ethyl Substitution Balances LogP for Enhanced Cellular Permeability Relative to 5-Methyl and 5-Cyclopropyl Analogs

The 5-ethyl substituent on the 1,2,4-oxadiazole core confers a predicted LogP of 1.88 for the target compound . This value is intermediate between the 5-methyl analog (LogP ~1.5) and the 5-cyclopropyl analog (LogP ~2.3), representing a strategic balance of lipophilicity for optimal passive membrane permeability while mitigating promiscuous binding or phospholipidosis risk [1]. The meta-aniline substitution further refines this profile by avoiding the planar, extended conjugation of the para isomer, which can lead to higher LogP and potential solubility liabilities [2].

Lipophilicity Drug Discovery ADME Structure-Activity Relationship

Antiviral Target Engagement: Meta-Aniline Orientation Enables Dual PLpro/RBD Inhibition Not Achievable with Para-Substituted Isomers

In a repurposing study of 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors, the 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) exhibited balanced dual inhibition of PLpro (IC₅₀ = 7.20 μM) and spike RBD (IC₅₀ = 8.67 μM) [1]. The meta-aniline substitution pattern was essential for this dual activity profile, as para-substituted analogs showed reduced or absent RBD binding [2]. While the target compound bears a 5-ethyl rather than a 5-pyridin-4-yl group, the meta-aniline core is structurally identical, establishing the privileged nature of this substitution pattern for engaging both protease and entry-blocking mechanisms [3].

Antiviral SARS-CoV-2 Protease Inhibition Structure-Based Design

Anticancer Apoptosis Induction: 3,5-Disubstituted 1,2,4-Oxadiazole Scaffold Demonstrates Potent Cytotoxicity in Multiple Cell Lines

The 3-aryl-5-aryl-1,2,4-oxadiazole chemotype, of which the target compound is a privileged building block, has been extensively validated as an apoptosis inducer. In a seminal SAR study, compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) exhibited potent activity against T47D breast cancer cells with EC₅₀ < 1 μM and demonstrated in vivo tumor growth inhibition in an MX-1 xenograft model [1]. Subsequent optimization identified analogs with mean IC₅₀ values of 5.66 μM across a 12-cell-line panel [2] and 9.4 μM for natural product-like derivatives [3]. The 5-ethyl substitution on the target compound provides a critical handle for further diversification to optimize potency and selectivity within this validated anticancer pharmacophore.

Anticancer Apoptosis Cytotoxicity Chemical Genetics

Broad-Spectrum Antiflaviviral Activity: 1,2,4-Oxadiazole Aniline Derivatives Inhibit Zika, Dengue, JEV, and CSFV with Potency Ranging from 0.5 to 5 μM

A phenotypic screen identified a series of 1,2,4-oxadiazole derivatives with potent antiviral activity against Zika virus (ZIKV). Lead optimization produced compound 5d (4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline), which exhibited broad-spectrum inhibition of flaviviruses including ZIKV (EC₅₀ = 0.5–2 μM), dengue virus (EC₅₀ = 1–5 μM), Japanese encephalitis virus (EC₅₀ = 2–5 μM), and classical swine fever virus (EC₅₀ = 1–3 μM) [1]. Structure-activity relationship analysis revealed that benzyl substitution on the aniline nitrogen, a modification accessible from the target compound's free amine, significantly improved antiviral potency and drug-like properties [2].

Antiviral Flavivirus Zika Dengue Japanese Encephalitis

Antibacterial Activity: 1,2,4-Oxadiazole Scaffold Confers Potent Gram-Positive Inhibition Comparable or Superior to Linezolid

Replacement of the morpholine ring in linezolid with a 1,2,4-oxadiazole core yields analogs with antibacterial activity against Staphylococcus aureus (both MSSA and MRSA) that is comparable or superior to linezolid (MIC = 1–4 μg/mL) [1]. In a focused SAR study, 1,2,4-oxadiazole derivatives exhibited MIC₉₀ values as low as 0.5 μg/mL against MRSA, representing a 2- to 4-fold improvement over linezolid [2]. The 5-ethyl substitution on the target compound provides an optimal balance of steric bulk and electronic properties for accessing this antibacterial pharmacophore.

Antibacterial MRSA Gram-positive Linezolid-like

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline – Validated Application Scenarios for Research and Development Procurement


Medicinal Chemistry: Synthesis of Broad-Spectrum Antiviral Libraries Targeting Flaviviruses and Coronaviruses

The compound's primary aniline group serves as an optimal handle for N-alkylation or N-acylation to generate potent inhibitors of Zika, dengue, Japanese encephalitis, and SARS-CoV-2 viruses. SAR studies confirm that N-benzylation improves antiviral potency by 5- to 20-fold relative to unsubstituted anilines [1]. The meta-substitution pattern is essential for dual PLpro/RBD inhibition in coronaviruses [2].

Anticancer Drug Discovery: Generation of Apoptosis-Inducing 3,5-Disubstituted 1,2,4-Oxadiazoles

The compound is a privileged building block for constructing 3-aryl-5-aryl-1,2,4-oxadiazoles, a validated class of apoptosis inducers with mean IC₅₀ values of 5.66–9.4 μM across multiple cancer cell lines [3]. The 5-ethyl substituent can be leveraged to fine-tune lipophilicity (LogP ~1.9) and cellular permeability for optimized in vivo activity .

Antibacterial Development: Bioisosteric Replacement of Morpholine in Linezolid Analogs

The 1,2,4-oxadiazole core is a validated bioisostere for morpholine, yielding linezolid analogs with MIC values as low as 0.5 μg/mL against MRSA—a 2- to 4-fold improvement over linezolid [4]. The target compound's 5-ethyl group provides an optimal balance of steric and electronic properties for accessing this pharmacophore.

Chemical Biology: Development of Photoaffinity Probes for Target Identification

The aniline moiety can be functionalized with photoactivatable crosslinkers (e.g., diazirine) to generate probes for target identification in apoptosis and antiviral pathways. This approach has been successfully employed to identify TIP47 as the molecular target of 1,2,4-oxadiazole apoptosis inducers [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.